molecular formula C15H10BrClFNO2 B019450 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide CAS No. 1584-62-9

2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide

Cat. No.: B019450
CAS No.: 1584-62-9
M. Wt: 370.6 g/mol
InChI Key: WUZSFIKFFXBHMB-UHFFFAOYSA-N
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Description

2-Bromo-4’-chloro-2’-(o-fluorobenzoyl)acetanilide is a complex organic compound with the molecular formula C15H10BrClFNO2 and a molecular weight of 370.6 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a polyhalogenated acetanilide derivative. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-chloro-2’-(o-fluorobenzoyl)acetanilide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-fluorobenzoic acid with phosphorus oxychloride to form 4-chloro-2-fluorobenzoyl chloride . This intermediate is then reacted with 2-bromoacetanilide under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-chloro-2’-(o-fluorobenzoyl)acetanilide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of halogen atoms with other functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Bromo-4’-chloro-2’-(o-fluorobenzoyl)acetanilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4’-chloro-2’-(o-fluorobenzoyl)acetanilide is not well-documented. its structure suggests it may interact with biological molecules through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4’-chloro-2’-(o-fluorobenzoyl)acetanilide is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure, along with the acetanilide group. This unique combination imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.

Properties

IUPAC Name

2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClFNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZSFIKFFXBHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057656
Record name 2-Bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584-62-9
Record name 2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1584-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoacetamido-5-chloro-2'-fluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001584629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BROMOACETAMIDO-5-CHLORO-2'-FLUOROBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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